molecular formula C42H82NO8P B1420812 (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 179093-76-6

(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1420812
CAS No.: 179093-76-6
M. Wt: 791.3 g/mol
InChI Key: WTJKGGKOPKCXLL-KHCKXXADSA-N
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Description

The compound (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex lipid molecule It is characterized by its unique structure, which includes a glycerol backbone esterified with hexadecanoic acid and octadec-9-enoic acid, and a phosphate group linked to a trimethylazaniumyl ethyl group

Mechanism of Action

Target of Action

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31, also known as POPC-d31, is a deuterium-labeled version of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC) . POPC is a phospholipid and a major component of biological membranes . Therefore, the primary targets of this compound are the lipid bilayers of biological membranes .

Mode of Action

POPC-d31 interacts with its targets, the lipid bilayers, by integrating into the bilayer structure . This interaction can influence the properties of the lipid bilayer, such as its fluidity and permeability .

Biochemical Pathways

The integration of POPC-d31 into lipid bilayers can affect various biochemical pathways. For instance, it can influence the assembly of proteins and other molecules within the membrane . The specific pathways affected can vary depending on the biological context .

Pharmacokinetics

It’s known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of POPC-d31 .

Result of Action

The integration of POPC-d31 into lipid bilayers can result in changes to the properties of the bilayer, potentially affecting the function of the membrane and the proteins embedded within it . This can have various molecular and cellular effects, depending on the specific context .

Action Environment

The action, efficacy, and stability of POPC-d31 can be influenced by various environmental factors. For instance, the presence of other lipids in the membrane can affect how POPC-d31 integrates into the bilayer . Additionally, factors such as temperature and pH can also influence the behavior of POPC-d31 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps:

    Esterification: The glycerol backbone is esterified with hexadecanoic acid and octadec-9-enoic acid. This step usually requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions.

    Phosphorylation: The esterified glycerol is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl_3) or phosphorus pentachloride (PCl_5) in the presence of a base such as pyridine.

    Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to introduce the trimethylazaniumyl ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoic acid moiety. Common oxidizing agents include potassium permanganate (KMnO_4) and osmium tetroxide (OsO_4).

    Reduction: Reduction reactions can target the ester linkages or the unsaturated bond. Sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, especially under basic conditions. Reagents like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO_4 in aqueous solution, OsO_4 in the presence of a co-oxidant.

    Reduction: NaBH_4 in methanol, LiAlH_4 in ether.

    Substitution: NaOH in water, K_2CO_3 in methanol.

Major Products

    Oxidation: Formation of diols or carboxylic acids from the unsaturated bond.

    Reduction: Conversion of esters to alcohols or alkenes to alkanes.

    Substitution: Formation of various phosphate esters or phosphonates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study lipid behavior, membrane dynamics, and esterification reactions. Its complex structure makes it an excellent candidate for exploring reaction mechanisms and kinetics.

Biology

Biologically, this compound is significant in the study of cell membranes and lipid metabolism. It serves as a model for phospholipids, which are crucial components of cellular membranes. Researchers use it to investigate membrane fluidity, permeability, and interactions with proteins.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form liposomes and other nanocarriers, which can encapsulate therapeutic agents for targeted delivery. Additionally, its structural similarity to natural phospholipids makes it a candidate for studying lipid-related diseases and developing lipid-based therapies.

Industry

Industrially, this compound is used in the formulation of cosmetics and personal care products. Its emollient and surfactant properties make it valuable in creating stable emulsions and enhancing the texture of creams and lotions.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A major component of cell membranes, similar in structure but lacks the trimethylazaniumyl group.

    Phosphatidylethanolamine: Another key membrane lipid, differing in the head group structure.

    Phosphatidylserine: Contains a serine moiety instead of the trimethylazaniumyl group.

Uniqueness

The uniqueness of (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate lies in its specific combination of fatty acid chains and the trimethylazaniumyl group. This structure imparts distinct physicochemical properties, such as enhanced stability in aqueous environments and specific interactions with biological molecules, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,22D2,24D2,26D2,28D2,30D2,32D2,34D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKGGKOPKCXLL-KHCKXXADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677040
Record name (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179093-76-6
Record name (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
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(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
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(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate

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